molecular formula C19H23N3O3S B2852740 N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide CAS No. 446278-23-5

N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide

Cat. No. B2852740
CAS RN: 446278-23-5
M. Wt: 373.47
InChI Key: DAIIPULMQBULSD-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide, commonly known as DPPB, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DPPB belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.

Mechanism of Action

Target of Action

Similar piperazine derivatives have been shown to act as acetylcholinesterase inhibitors (acheis) . Acetylcholinesterase is an enzyme that catalyzes the breakdown of acetylcholine, a neurotransmitter, in the synaptic cleft. By inhibiting this enzyme, these compounds can increase the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission .

Mode of Action

Similar piperazine derivatives have been found to inhibit acetylcholinesterase, thereby increasing the concentration of acetylcholine in the synaptic cleft and enhancing cholinergic neurotransmission .

Biochemical Pathways

By acting as an acetylcholinesterase inhibitor, it can affect the cholinergic pathway by increasing the concentration of acetylcholine in the synaptic cleft . This can lead to enhanced cholinergic neurotransmission, which plays a crucial role in memory and cognition .

Pharmacokinetics

Similar piperazine derivatives have been found to have adequate pharmacokinetic properties, as supported by in silico studies .

Result of Action

Similar piperazine derivatives have been found to improve short-term memory and anxiety levels in rats treated with aluminium chloride (alcl3), which were further improved after treatment . These compounds also attenuated the neurotoxic effects of AlCl3 as shown by the improvement in rats’ performance in the Water maze test and in lowering AChE activity .

Action Environment

The complexation of similar molecules with cucurbiturils can modulate their pka values, improve their solubility in aqueous solution, reduce the adverse effects of the drugs, and enhance the stability and/or enable targeted delivery of the drug molecule . Various key factors determining this process include the pH and dielectric constant of the medium, the cavity size of the host, the chemical characteristics of the substituents in the guest entity, and the presence/absence of metal cations .

properties

IUPAC Name

N,N-dimethyl-4-(4-phenylpiperazine-1-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-20(2)26(24,25)18-10-8-16(9-11-18)19(23)22-14-12-21(13-15-22)17-6-4-3-5-7-17/h3-11H,12-15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAIIPULMQBULSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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